Chromium(III) chloride hexahydrate

Description

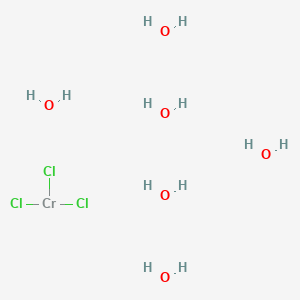

Structure

2D Structure

Properties

IUPAC Name |

trichlorochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Cr/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWDMMVNRMROPK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Cr](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Cr, CrCl3 | |

| Record name | CHROMIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHROMIUM(III) CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1316 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | chromium(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium(III)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10060-12-5 (hexahydrate) | |

| Record name | Chromic chloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20858722 | |

| Record name | Chromium chloride (CrCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chromic chloride appears as blue or green colored crystals dissolved in water. Denser than water. Corrosive to metals., Violet, lustrous, crystals; [Merck Index] Sparingly soluble in water at 20 deg C; [ACGIH], VIOLET CRYSTALS. | |

| Record name | CHROMIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium(III) chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2502 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHROMIUM(III) CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1316 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Dissociates above 1300C (EPA, 1998), 1300 °C (decomposes) | |

| Record name | CHROMIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium (III) chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, Insoluble in alcohol, Slightly soluble in hot water. Insoluble in cold water, alcohol, acetone, methanol, and ether, Addition of a trace of chromium dichloride (CrCl2) or wetting agent aid in rapid solution in water, alcohol, Solubility in water: none | |

| Record name | Chromium (III) chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(III) CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1316 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.87 (EPA, 1998) - Denser than water; will sink, 2.87 at 25 °C, 2.87 g/cm³ | |

| Record name | CHROMIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium (III) chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(III) CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1316 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Violet, lustrous, hexagonal, crystalline scales, Red-violet crystals, Bright purple plates | |

CAS No. |

10025-73-7 | |

| Record name | CHROMIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium chloride (CrCl3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromic chloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium chloride (CrCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium chloride (CrCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium (III) chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(III) CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1316 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

2106 °F (EPA, 1998), 1152 °C | |

| Record name | CHROMIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium (III) chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(III) CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1316 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Coordination Chemistry and Aqueous Speciation of Chromium Iii Complexes

Structural Elucidation of Chromium(III) Aqua and Chloro Complexes

When dissolved in water, chromium(III) chloride hexahydrate gives rise to a variety of complex ions. The most common form of the hexahydrate is the dark green isomer, which has the precise chemical structure of trans-[CrCl₂(H₂O)₄]Cl·2H₂O. wikipedia.org This consists of the trans-[CrCl₂(H₂O)₄]⁺ cation, where two chloride ions and four water molecules are directly bonded to the central chromium(III) ion in an octahedral arrangement. wikipedia.org The remaining chloride ion and two water molecules are incorporated into the crystal lattice. wikipedia.org

However, other isomers of this compound exist, including the pale green [CrCl(H₂O)₅]Cl₂·H₂O and the violet [Cr(H₂O)₆]Cl₃. wikipedia.org In aqueous solutions, these different complex ions can exist in equilibrium. The simplest ion is the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, which has a violet-blue-grey color. libretexts.org The presence of chloride ions in the solution can lead to ligand exchange, where water molecules in the coordination sphere are replaced by chloride ions. libretexts.org This results in the formation of green-colored chloro-aqua complexes, such as [Cr(H₂O)₅Cl]²⁺ and [Cr(H₂O)₄Cl₂]⁺. libretexts.orgrsc.org

Recent studies employing UV-vis/X-ray absorption spectra have provided further insight into the speciation and structures of these complexes. rsc.orgrsc.org These investigations have confirmed the existence of species such as a planar square or distorted tetrahedral [CrIIICl(H₂O)₃]²⁺, a trigonal bipyramidal [CrIIICl₃(H₂O)₂]⁰, and a distorted octahedral [CrIIICl₄(H₂O)₂]⁻ in hydrochloric acid solutions. rsc.orgrsc.org

Below is an interactive data table summarizing the properties of common chromium(III) aqua and chloro complexes:

| Complex Ion | Formula | Geometry | Color |

| Hexaaquachromium(III) | [Cr(H₂O)₆]³⁺ | Octahedral | Violet-blue-grey libretexts.org |

| Pentaaquachlorochromium(III) | [Cr(H₂O)₅Cl]²⁺ | Octahedral | Green rsc.org |

| Tetraaquadichlorochromium(III) | [Cr(H₂O)₄Cl₂]⁺ | Octahedral | Green libretexts.org |

| Triaquatrichlorochromium(III) | [Cr(H₂O)₃Cl₃]⁰ | Trigonal Bipyramidal rsc.orgrsc.org | - |

| Diaquatetrachlorochromate(III) | [Cr(H₂O)₂Cl₄]⁻ | Distorted Octahedral rsc.orgrsc.org | - |

Ligand Exchange Kinetics and Mechanism within the Coordination Sphere

A defining characteristic of chromium(III) complexes is their kinetic inertness, meaning that ligand exchange reactions occur slowly. laboratorynotes.com The exchange of water ligands in the [Cr(H₂O)₆]³⁺ ion with other ligands, such as chloride, is a well-studied process. These reactions are generally understood to proceed through a mechanism that involves the breakage of a Cr(III)-aqua bond as a rate-determining step, which creates a vacant site for the incoming ligand to coordinate. epa.gov

The rate of these substitution reactions can be influenced by several factors. For instance, the presence of chromium(II) can catalyze the ligand substitution reactions of solutions containing [CrCl₂(H₂O)₄]⁺. wikipedia.org The reaction of [Cr(H₂O)₆]³⁺ with chloride ions to form [Cr(H₂O)₅Cl]²⁺ is a multi-step process. ruc.dk It is believed to involve the initial formation of an outer-sphere complex, followed by the slower, rate-determining inner-sphere ligand exchange.

The study of these kinetic processes is complex, often involving multiple intermediates. For example, the reaction of Cr(III) aqua complexes with the amino acid L-histidine has been shown to involve at least two long-lived intermediates. epa.gov The rate constants for these successive steps have been determined, providing a quantitative understanding of the reaction pathway. epa.gov

pH-Dependent Speciation and Hydrolysis Pathways of Chromium(III) Chloride

The chemical species of chromium(III) in an aqueous solution are highly dependent on the pH. researchgate.net In acidic solutions with a pH between 0 and 4, chromium(III) tends to exist as hexacoordinated complexes with ligands like water. researchgate.net The hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, is itself acidic, with typical solutions having a pH in the range of 2-3. chemguide.co.uk This acidity arises from the polarization of the O-H bonds in the coordinated water molecules, which facilitates the donation of a proton to the surrounding water, a process known as hydrolysis. libretexts.orgchemguide.co.uk

As the pH increases, the [Cr(H₂O)₆]³⁺ ion undergoes successive deprotonation steps. The first step involves the removal of a proton from one of the water ligands to form the [Cr(H₂O)₅(OH)]²⁺ complex. chemguide.co.uk With further increases in pH, more protons are removed, leading to the formation of species like Cr(OH)₂⁺ and eventually the precipitation of the neutral, insoluble chromium(III) hydroxide (B78521), Cr(OH)₃, at a pH greater than 6. researchgate.netchemguide.co.uk This precipitate is often described as a grey-green, gelatinous solid. chemguide.co.uk

At even higher pH values, the chromium(III) hydroxide precipitate can redissolve due to the formation of the soluble hexahydroxochromate(III) ion, [Cr(OH)₆]³⁻, which results in a dark green solution. libretexts.org In very alkaline conditions, the formation of the tetrahydroxo species, [Cr(OH)₄]⁻, has also been reported. rsc.org The hydrolysis process can also lead to the formation of polynuclear chromium(III) complexes, where multiple chromium ions are bridged by hydroxide ligands. rsc.org

The following table summarizes the key chromium(III) species at different pH ranges:

| pH Range | Predominant Chromium(III) Species |

| 0 - 4 | [Cr(H₂O)₆]³⁺ and other hexacoordinated complexes researchgate.net |

| 4 - 6 | Hydrolysis products such as Cr(OH)²⁺ and Cr(OH)₂⁺ researchgate.net |

| > 6 | Precipitation of Cr(OH)₃ researchgate.net |

| High Alkalinity | [Cr(OH)₄]⁻ and [Cr(OH)₆]³⁻ libretexts.orgrsc.org |

Anion Exchange Phenomena and Stability of Chromium(III) Chloro Complexes

The different charges of the various chromium(III) aqua and chloro complexes allow for their separation using ion exchange chromatography. ruc.dk In this technique, a stationary phase, such as an ion exchange resin with negatively charged groups, is used to separate ions based on their charge and size. ruc.dk The positively charged complexes, like [Cr(H₂O)₆]³⁺ and [Cr(H₂O)₅Cl]²⁺, will bind to a cation exchange resin. Their elution from the column can be controlled by changing the concentration of a competing acid solution. ruc.dk

Conversely, in the presence of a high concentration of chloride ions, negatively charged chromium complexes can form. rsc.org The existence of a negatively charged chromium aqua and chloro complex has been confirmed by its adsorption onto a strong base anion exchanger. rsc.orgrsc.org Specifically, a distorted octahedral [CrIIICl₄(H₂O)₂]⁻ species has been identified. rsc.orgrsc.org Neutral species, such as [CrCl₃(H₂O)₃]⁰, would not be adsorbed by an anion exchanger. rsc.org

The stability of these complexes is a critical factor in these separation processes. The stability constants for the formation of various chromium(III) complexes with different ligands, including chloride, have been determined. researchgate.netacs.org These constants provide a quantitative measure of the strength of the interaction between the chromium(III) ion and the ligands. For instance, the stability constants for Fe(III) and Cr(III) complexes with biodegradable chelants like GLDA and HIDS have been determined, highlighting the influence of ionic strength on complex stability. acs.org It is important to note that the formation of Cr(III)-chelant complexes can be slow due to the inertness of the Cr(III) ion. acs.org

Solvent Effects on Coordination Chemistry and Species Distribution

Solvent-free methods have been explored to enhance the coordination of certain ligands to chromium(III). rsc.orgrsc.org For example, solvent-free synthesis has been successfully used to create chromium(III)-sulfonate coordination polymers. rsc.orgrsc.org This approach can overcome challenges associated with the low coordination ability of some groups and the strong solvation of the Cr³⁺ ion in traditional solution-based chemistry. rsc.orgrsc.org

The nature of the solvent also impacts the electronic and photophysical properties of chromium(III) complexes. dtic.milacs.org Studies on the emission lifetimes of chromium(III) ammine complexes have shown that the solvent can influence the relaxation pathways of the excited states. dtic.milacs.org The solvent can affect the energy levels of the different electronic states and the rates of non-radiative decay processes, which in turn determines the observed emission properties. acs.org For example, in anhydrous tetrahydrofuran (B95107) (THF), this compound can react to form the CrCl₃(THF)₃ complex. wikipedia.org

Spectroscopic Characterization and Structural Investigations

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Bonding Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of chromium(III) chloride hexahydrate. These methods probe the vibrational modes of the molecule, offering information on the bonds present, the coordination environment of the chromium ion, and the status of the water molecules (coordinated vs. lattice).

For the common green isomer, trans-[CrCl₂(H₂O)₄]Cl·2H₂O, FTIR and Raman spectra have been studied in detail. researchgate.netresearchgate.net The spectra exhibit multiple bands corresponding to the stretching and bending vibrations of the water molecules and vibrations of the chromium-ligand bonds. researchgate.net FTIR is particularly sensitive to the vibrations of polar bonds like O-H, while Raman spectroscopy is effective for analyzing the non-polar Cr-Cl bonds. thermofisher.com The presence of three distinct types of water molecules in the crystal structure—two coordinated to the chromium ion and one existing as lattice water—leads to a complex series of bands in the water bending and stretching regions of the spectra. researchgate.net Studies involving partial deuteration (substituting H with D) and temperature variations have been instrumental in assigning these complex vibrational bands. researchgate.netresearchgate.net

Interactive Table 1: Selected Vibrational Bands for trans-[CrCl₂(H₂O)₄]Cl·2H₂O

| Wavenumber (cm⁻¹) | Assignment | Technique |

| ~3400 | O-H stretching of coordinated and lattice H₂O | FTIR |

| ~1600 | H-O-H bending of coordinated and lattice H₂O | FTIR |

| 400 - 600 | Cr-O stretching and water librations | FTIR/Raman |

| < 400 | Cr-Cl stretching and skeletal modes | Raman |

Note: The exact positions of vibrational bands can vary based on sample preparation and measurement conditions.

Electronic Absorption Spectroscopy (UV-Vis) for d-d Transitions and Speciation

Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, is fundamental for studying the electronic structure of the chromium(III) center. The Cr(III) ion has a d³ electron configuration. umass.edu In an octahedral ligand field, such as in its aqua and chloro complexes, the d-orbitals split into a lower energy t₂g set and a higher energy e₉ set. chemistai.orgrsc.org

The colors of chromium(III) complexes are due to the absorption of light, which promotes electrons from the ground state (t₂g) to higher energy orbitals (e₉). rsc.org For an octahedral Cr(III) complex, two main spin-allowed d-d transitions are typically observed in the visible spectrum. chemistai.orgdocbrown.info The energies of these transitions, and thus the wavelengths of maximum absorbance (λ_max), are sensitive to the nature of the ligands surrounding the chromium ion. rsc.org

When green this compound, trans-[CrCl₂(H₂O)₄]Cl·2H₂O, is dissolved in water, the solution is initially green. chegg.com Over time, the coordinated chloride ions are slowly replaced by water molecules, leading to the formation of [CrCl(H₂O)₅]²⁺ and eventually the violet-colored [Cr(H₂O)₆]³⁺ ion. umass.edudocbrown.info This change in speciation is readily monitored by UV-Vis spectroscopy, as the substitution of chloride ligands (weaker field) with water ligands (stronger field) causes a shift in the absorption maxima to shorter wavelengths (a blue shift). chegg.comresearchgate.net

Interactive Table 2: Typical UV-Vis Absorption Maxima for Aqueous Cr(III) Species

| Complex Ion | Color in Solution | λ_max 1 (nm) | λ_max 2 (nm) |

| trans-[CrCl₂(H₂O)₄]⁺ | Green | ~630 | ~430-450 |

| [Cr(H₂O)₆]³⁺ | Violet/Purple | ~575-580 | ~400-410 |

Source: Data compiled from multiple spectroscopic studies. docbrown.infochegg.comresearchgate.net

Advanced Spectroscopic Techniques for Isomeric and Solution-State Studies

The existence of hydration isomers of chromium(III) chloride necessitates the use of advanced techniques to characterize their structures and behavior, particularly in solution. As mentioned, UV-Vis spectroscopy is a primary tool for tracking the slow isomerization and aquation reactions in solution. umass.edulacc-terryb.com The change in the absorption spectrum over a period of hours clearly demonstrates the conversion of the initial chloro-aqua complex to the hexaaquachromium(III) ion. chegg.comlacc-terryb.com

Thermodynamic and kinetic studies leverage these spectroscopic changes to understand the distribution of different chromium aqua and chloro complexes. researchgate.net Techniques such as X-ray Absorption Fine Structure (XAFS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provide direct information about the coordination number and bond lengths around the chromium center, helping to definitively identify the species present in solution or in different solid-state isomers. researchgate.net These methods have been used to confirm the octahedral coordination structure of Cr(III) with water and chloride ligands. researchgate.net

Magnetic Moment and Electronic Structure Determination of Chromium(III) Centers

The electronic structure of the chromium(III) ion dictates its magnetic properties. Chromium has an atomic number of 24, and its electron configuration is [Ar] 3d⁵ 4s¹. quora.com To form the Cr³⁺ ion, three electrons are removed, resulting in the configuration [Ar] 3d³. unacademy.com

In the octahedral environment of the hexahydrate complex, these three d-electrons singly occupy the three lower-energy t₂g orbitals, in accordance with Hund's rule. This leaves the Cr(III) center with three unpaired electrons. The presence of unpaired electrons makes the compound paramagnetic. The ground state term symbol for a d³ ion in an octahedral field is ⁴A₂g. huntresearchgroup.org.uk

The spin-only magnetic moment (μ_so) can be calculated using the formula: μ_so = √[n(n+2)] where 'n' is the number of unpaired electrons. For Cr(III) with n=3, the calculated spin-only magnetic moment is √[3(3+2)] = √15 ≈ 3.87 Bohr Magnetons (B.M.). Experimental measurements of the magnetic susceptibility of chromium(III) complexes generally yield magnetic moments close to this theoretical value, confirming the high-spin d³ configuration with three unpaired electrons.

Thermal Decomposition Pathways and Stability Analysis

Thermogravimetric analysis (TGA) has been used to investigate the thermal stability and decomposition of the isomers of this compound. tdl.org The decomposition process is complex and occurs in multiple stages, involving the loss of both water of hydration and coordinated water, as well as the loss of hydrogen chloride.

For the dark green isomer, trans-[CrCl₂(H₂O)₄]Cl·2H₂O, heating leads to a series of mass losses corresponding to distinct decomposition steps. tdl.org Early investigations noted that heating the compound around 100-120°C resulted in the loss of water molecules and some hydrogen chloride. tdl.org More detailed TGA studies have outlined the specific pathways:

Dehydration: The initial steps involve the loss of the two molecules of lattice water, followed by the loss of the four coordinated water molecules. This typically occurs at temperatures up to around 200°C.

Dehydrochlorination: At higher temperatures, the complex undergoes decomposition where both water and hydrogen chloride are lost. This can lead to the formation of chromium oxychloride (CrOCl) intermediates. tdl.org

Final Product: Upon strong ignition at high temperatures (e.g., >500°C), the final residue is typically chromium(III) oxide (Cr₂O₃). tdl.org

The decomposition pathway for the violet isomer, [Cr(H₂O)₆]Cl₃, differs slightly, reportedly proceeding through a chromium hydroxide-chloride intermediate (CrCl₂OH) before forming CrOCl and ultimately Cr₂O₃. tdl.org The stability of the product is generally maintained under normal conditions, though it is hygroscopic. geneseo.edu

Reactivity and Catalytic Applications of Chromium Iii Chloride Hexahydrate

Chromium(III) as a Lewis Acid in Organic Transformations

Chromium(III) chloride is classified as a hard Lewis acid according to the Hard-Soft Acid-Base (HSAB) theory. wikipedia.org This characteristic allows it to accept electron pairs from Lewis bases, thereby activating them for subsequent reactions. For instance, it can form adducts with various Lewis bases, such as pyridine. wikipedia.orgyoutube.com

A notable application of its Lewis acidity is in catalyzing the nitroso Diels-Alder reaction. wikipedia.orgyoutube.com This reaction involves the formation of a carbon-carbon bond and a carbon-nitrogen bond, leading to the synthesis of six-membered heterocyclic rings. The chromium(III) center coordinates to the nitroso compound, enhancing its electrophilicity and facilitating the cycloaddition with a diene.

In Situ Generation of Chromium(II) and its Utility in Reductive Reactions

A significant application of chromium(III) chloride in organic synthesis is as a precursor for the in situ generation of chromium(II) chloride (CrCl₂). wikipedia.org Chromium(II) is a powerful reducing agent, but its solutions are sensitive to air and can be challenging to store and handle. wikipedia.org Generating it as needed from the more stable chromium(III) chloride hexahydrate offers a convenient and practical alternative. wikipedia.orgresearchgate.net

The reduction of chromium(III) to chromium(II) can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) and a zinc/hydrochloric acid mixture being common choices. wikipedia.orgwikipedia.org The resulting chromium(II) species is highly effective in a range of reductive reactions.

One of the primary uses of in situ generated chromium(II) is in the Takai reaction, which involves the iodovinylation of aldehydes to produce vinyl iodides. researchgate.netsigmaaldrich.com This reaction is valuable for creating carbon-carbon bonds with high stereoselectivity. Additionally, chromium(II) is employed in the reduction of alkyl halides and in the synthesis of (E)-alkenyl halides. wikipedia.orgresearchgate.net The low-valent chromium reagent generated from chromium(III) chloride and lithium aluminum hydride can also be used to prepare homoallylic alcohols. researchgate.net

Catalysis in Carbon-Carbon Bond Formation and Rearrangement Reactions

This compound and its derivatives are effective catalysts for various carbon-carbon bond-forming reactions, a cornerstone of organic synthesis. numberanalytics.com These reactions are fundamental for constructing the carbon skeletons of complex organic molecules. numberanalytics.com Transition metal-catalyzed cross-coupling reactions, for example, are a powerful method for creating C-C bonds. numberanalytics.comillinois.eduicmpp.ro

Chromium-based catalysts have been shown to mediate the reductive coupling of organic halides. researchgate.net For instance, the reaction of benzylic halides with hexacarbonylchromium(0) can lead to the formation of bibenzyls from monohalides and alkenes or cyclopropanes from dihalides. researchgate.net Furthermore, chromium(II) species, generated from chromium(III) chloride, can facilitate the coupling of free radicals and the addition of allylic chromium species to aldehydes to form α-methylene-γ-butyrolactones. researchgate.net

In the realm of rearrangement reactions, which involve the intramolecular migration of an atom or group, chromium catalysts can play a significant role. While specific examples directly employing this compound are less common in general literature, the broader field of transition metal catalysis in rearrangements is well-established. byjus.com

Applications in Polymerization and Olefin Chemistry

Chromium-based catalysts are pivotal in the field of polymerization, particularly in the oligomerization and polymerization of olefins like ethylene (B1197577). nih.govsamaterials.com Phosphine (B1218219) complexes derived from chromium(III) chloride can catalyze the trimerization of ethylene to produce 1-hexene (B165129), a valuable comonomer in the production of polyethylene (B3416737). wikipedia.org

Recent research has focused on developing new chromium(III) precatalysts for ethylene oligomerization. nih.gov When activated by modified methylaluminoxane (B55162) (MMAO), these complexes exhibit high catalytic activities, converting ethylene into linear α-olefins. nih.gov These α-olefins are crucial industrial intermediates for producing surfactants, lubricants, and plasticizers. nih.gov The catalytic activity of these chromium(III) complexes can be substantial, with some systems reaching activities in the range of 1860–3798 g∙mmol⁻¹∙h⁻¹∙bar⁻¹. nih.gov

Furthermore, constrained geometry chromium catalysts have been developed for ethylene polymerization and the dimerization and isomerization of α-olefins. capes.gov.br

Catalytic Roles in Environmental Remediation Processes

Chromium compounds, particularly in the hexavalent state (Cr(VI)), are significant environmental pollutants due to their toxicity and carcinogenicity. nih.govfrontiersin.org Chromium(III), in contrast, is considerably less toxic and less mobile in the environment. clu-in.org A key strategy for the remediation of chromium-contaminated sites is the reduction of Cr(VI) to Cr(III). clu-in.org

While this compound itself is not directly used to reduce Cr(VI), the understanding of chromium's redox chemistry is central to these remediation technologies. The goal is to induce the precipitation of stable chromium(III) compounds, such as chromium(III) hydroxide (B78521). clu-in.org Various chemical and biological methods are employed to achieve this reduction, effectively immobilizing the chromium and mitigating its environmental impact. frontiersin.org It is important to note that under certain environmental conditions, particularly in the presence of manganese oxides, the re-oxidation of Cr(III) to Cr(VI) can occur, which is a critical consideration for the long-term success of remediation efforts. researchgate.net

This compound in Deep Eutectic Solvent Catalysis

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to traditional volatile organic solvents. rsc.orgugent.be A deep eutectic solvent can be formed from a mixture of choline (B1196258) chloride and this compound. sigmaaldrich.comrsc.org This chromium-containing DES has shown remarkable catalytic activity in various organic reactions. rsc.org

Materials Science Applications Derived from Chromium Iii Chloride Hexahydrate

Precursor Chemistry for Novel Chromium-Based Compounds

Chromium(III) chloride hexahydrate is a fundamental starting material for the synthesis of various chromium-containing compounds, leveraging the reactivity of the chromium(III) ion. google.com Its utility as a precursor is extensive, finding applications in catalysis and organometallic chemistry. samaterials.comwikipedia.org

One of the primary uses of chromium(III) chloride is as a precursor for a multitude of other chromium salts and organochromium compounds. google.comfishersci.ca For instance, it is employed in the synthesis of bis(benzene)chromium, an organometallic compound analogous to ferrocene. wikipedia.org Furthermore, phosphine (B1218219) complexes derived from CrCl₃ are known to catalyze the trimerization of ethylene (B1197577) into 1-hexene (B165129), a crucial process in the production of linear alpha-olefins. wikipedia.org

In organic synthesis, chromium(III) chloride is used for the in situ preparation of chromium(II) chloride, a powerful reducing agent for alkyl halides. wikipedia.org It also functions as a Lewis acid, catalyzing reactions such as the nitroso Diels-Alder reaction. wikipedia.org The compound can be used to prepare an anhydrous tetrahydrofuran (B95107) complex of chromium(III) chloride through a reaction with trimethylsilyl (B98337) chloride. fishersci.ca

The versatility of this compound as a precursor is also evident in its use to create deep eutectic solvents, which can act as catalysts in the esterification of carboxylic acids with alcohols. sigmaaldrich.com Additionally, it serves as a precursor for preparing metal-oxide-doped amorphous titanium oxides, which are utilized as catalysts in the oxidative dehydrogenation of ethylbenzene. sigmaaldrich.com

| Precursor Application | Resulting Compound/Catalyst | Industrial Relevance |

| Reaction with Grignard Reagents | Organochromium Compounds (e.g., bis(benzene)chromium) | Analogue to ferrocene, research applications wikipedia.org |

| With Phosphine Ligands | Chromium-phosphine complexes | Catalysis (e.g., ethylene trimerization to 1-hexene) wikipedia.org |

| Reduction (e.g., with LiAlH₄ or Zn/HCl) | Chromium(II) chloride | Reagent in organic synthesis wikipedia.org |

| Lewis Acid Catalysis | N/A | Catalyzes specific organic reactions (e.g., nitroso Diels-Alder) wikipedia.org |

| Reaction with Trimethylsilyl chloride in THF | Anhydrous THF complex of CrCl₃ | Preparation of specific chromium complexes fishersci.ca |

Synthesis and Characterization of Chromium Oxide Nanostructures

This compound is a widely used precursor for the synthesis of chromium(III) oxide (Cr₂O₃) nanostructures, which are of significant technological importance due to their application as green pigments, catalysts, and coating materials. nanobioletters.com The synthesis methods are diverse, including thermal decomposition, precipitation, sol-gel, hydrothermal, and biological (bio-mediated) approaches. nanobioletters.comresearchgate.net

A notable and environmentally friendly approach is the bio-mediated synthesis of Cr₂O₃ nanostructures. One study reports the successful synthesis of hexagonal Cr₂O₃ nanostructures with an average crystallite size of 23.4 nm using an aqueous extract of Vernonia amygdalina leaves as a reducing and stabilizing agent with this compound as the precursor. nanobioletters.comresearchgate.net The process involved heating the solution at 60°C, followed by centrifugation, drying at 120°C, and annealing at 500°C for two hours. nanobioletters.com

The characterization of these nanostructures is crucial for understanding their properties. Key techniques include:

Powder X-ray Diffraction (XRD): This technique is used to determine the crystalline structure and average crystallite size. For instance, XRD analysis confirmed the synthesis of hexagonal Cr₂O₃ nanostructures. nanobioletters.com

Scanning Electron Microscopy (SEM): SEM images reveal the morphology and surface features of the synthesized materials, showing, for example, a granular structure for the bio-mediated nanoparticles. nanobioletters.com

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the chemical bonds present. A sharp absorption band around 552 cm⁻¹ in the FTIR spectra is indicative of the Cr-O vibrational and stretching modes, confirming the formation of chromium oxide. nanobioletters.com

| Synthesis Method | Precursor | Key Process Details | Resulting Nanostructure | Average Crystallite Size |

| Biological (Bio-mediated) | CrCl₃·6H₂O | Use of Vernonia amygdalina leaf extract, annealing at 500°C nanobioletters.com | Hexagonal Cr₂O₃ granules nanobioletters.com | 23.4 nm nanobioletters.comresearchgate.net |

| Thermal Decomposition | Cr(NO₃)₃·9H₂O | Calcination at 550°C researchgate.net | Nanosized Cr₂O₃ researchgate.net | Not specified |

Development of Advanced Protective Coatings and Pigment Technologies

The inherent properties of chromium compounds, particularly their stability and vibrant colors, make this compound a valuable raw material in the development of pigments and protective coatings. samaterials.comfishersci.ca

In the pigment industry, it is used in the manufacture of various chromium-containing pigments. samaterials.comfishersci.ca The most stable oxide of chromium, chromium(III) oxide (Cr₂O₃), is well-known for its use as a green pigment and can be synthesized from this compound. nanobioletters.com The color and properties of the final pigment are influenced by the synthesis conditions and the resulting particle size and morphology.

Beyond pigments, this compound contributes to the formulation of advanced protective coatings. Chromium(III) oxide, derived from this precursor, is noted for being one of the hardest oxide materials and exhibits high wear and corrosion resistance, a low coefficient of friction, and high-temperature oxidation resistance. nanobioletters.com These characteristics make it an excellent material for protective coatings that require durability and resistance to harsh environments.

Exploration in Chromate (B82759) Conversion Processes for Surface Modification

Chromate conversion coatings are applied to metals like aluminum, zinc, and magnesium to passivate the surface, enhancing corrosion resistance and improving adhesion for subsequent layers like paint. valencesurfacetech.comhenkel-adhesives.com The process involves the chemical reaction of the metal surface with a solution containing chromium compounds to form a protective film, primarily composed of chromium oxide. valencesurfacetech.com

Historically, these processes have relied on hexavalent chromium (Cr⁶⁺), which is highly effective but also poses significant environmental and health risks. valencesurfacetech.comchemrxiv.org This has driven the development of safer alternatives based on trivalent chromium (Cr³⁺). valencesurfacetech.comhenkel-adhesives.com this compound can be a source of the trivalent chromium used in these more environmentally friendly conversion coating formulations. henkel-adhesives.com

The trivalent chromium process also forms a protective layer that inhibits corrosion. henkel-adhesives.com While traditionally it was thought that hexavalent chromium was essential for the "self-healing" properties of these coatings, advancements in trivalent chromium technologies are creating effective and compliant alternatives for many applications. valencesurfacetech.comchemrxiv.org These trivalent processes are crucial in industries like aerospace and automotive, where high-performance corrosion protection is required alongside adherence to stringent environmental regulations. henkel-adhesives.com3erp.com

| Coating Type | Chromium Source | Key Features | Environmental/Health Profile |

| Hexavalent Chromate Conversion Coating | Hexavalent Chromium Compounds (e.g., Chromic Acid) valencesurfacetech.com | Excellent corrosion resistance, self-healing properties chemrxiv.org | Carcinogenic, subject to strict regulation chemrxiv.org |

| Trivalent Chromate Conversion Coating | Trivalent Chromium Compounds (can be derived from CrCl₃·6H₂O) henkel-adhesives.com | Safer alternative, provides good corrosion protection and paint adhesion henkel-adhesives.com | Significantly lower toxicity, more environmentally friendly valencesurfacetech.comhenkel-adhesives.com |

Biological and Biochemical Interactions of Chromium Iii Chloride Hexahydrate

Molecular Interactions with Proteins and Enzymes (e.g., Catalase)

Chromium(III) has been shown to interact with proteins and enzymes, influencing their structure and function. One notable example is its interaction with catalase, an important antioxidant enzyme. nih.govdaneshyari.com In vitro studies have demonstrated that Cr(III) can induce conformational changes in catalase. nih.govdaneshyari.com The nature of this interaction is complex; at low concentrations, chromium(III) chloride has been observed to increase catalase activity, while higher concentrations lead to a decrease in its activity by potentially disrupting the enzyme's active site. researchgate.net The interaction mechanism involves dynamic quenching of the intrinsic fluorescence of catalase, indicating a direct interaction between Cr(III) and the enzyme. nih.govdaneshyari.comamericanelements.com

Table 1: Interaction of Chromium(III) with Catalase

| Parameter | Observation | Reference |

| Interaction Mechanism | Dynamic quenching of fluorescence | nih.gov, daneshyari.com, americanelements.com |

| Effect on Conformation | Induces conformational changes | nih.gov, daneshyari.com |

| Effect on Activity | Biphasic: increases at low concentrations, decreases at high concentrations | researchgate.net |

Influence on Cellular Metabolic Pathways and Glucose Regulation

Trivalent chromium is recognized for its role in maintaining normal glucose metabolism. drugbank.com It is a key component of the glucose tolerance factor (GTF), a complex that potentiates the action of insulin (B600854). drugbank.comrestorativemedicine.org Chromium supplementation has been shown to improve glucose tolerance and insulin sensitivity, particularly in individuals with insulin resistance. nih.govicm.edu.pl Studies suggest that chromium enhances the kinase activity of the insulin receptor and its downstream signaling effectors, such as PI3-kinase and Akt, leading to increased translocation of glucose transporter-4 (Glut4) to the cell surface and thereby enhancing cellular glucose uptake. nih.govnih.gov Furthermore, chromium may also down-regulate protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling. nih.govnih.gov Some research indicates that chromium supplementation can lead to a reduction in fasting plasma glucose and glycosylated hemoglobin (HbA1c) in patients with type 2 diabetes. mvsu.edunih.gov

Investigations into Potential for Biosensor Development

The unique interactions of chromium(III) with biological molecules have prompted investigations into its use in biosensor development. The ability of Cr(III) to influence the electrochemical and spectroscopic properties of biomolecules is a key area of interest. While specific biosensors based on chromium(III) chloride hexahydrate are not extensively detailed in the provided search results, the fundamental principles of its interactions with enzymes and DNA suggest potential applications. For instance, the quenching of enzyme fluorescence or alterations in DNA conductivity upon binding with Cr(III) could be harnessed to create sensitive detection platforms.

Mechanisms of Histopathological Responses in Aquatic and Mammalian Models

Studies in aquatic and mammalian models have revealed various histopathological responses to chromium exposure. In fish, exposure to chromium has been associated with significant alterations in tissues such as the liver, gills, and kidneys. nih.gov Observed effects in fish include hyperplasia, necrosis of hepatic cells, and cellular disorganization. nih.gov In some cases, damage to the gonads, including atretic oocytes and impaired vitellogenesis, has been reported. researchgate.netjournalajfar.com

In mammalian models, inhalation exposure to chromium(III) compounds has been linked to mild, nonspecific irritation of the lung tissue. cdc.govnih.gov Some studies on rats have shown increased lung weight and an increase in lymphocytes in bronchoalveolar lavage fluid after exposure to chromium compounds. nih.govnih.gov Oral administration of some chromium compounds in rats has been associated with degenerative changes in hepatocytes. researchgate.net

Table 2: Comparative Histopathological Responses to Chromium

| Organism Type | Tissue/Organ Affected | Observed Histopathological Changes | Reference |

| Aquatic (Fish) | Liver | Hyperplasia, necrosis, cellular disorganization | nih.gov |

| Gills | Histological lesions | researchgate.net | |

| Kidney | Necrosis of tubular epithelial cells | nih.gov | |

| Ovary | Atretic oocytes, impaired vitellogenesis | researchgate.net, journalajfar.com | |

| Mammalian (Rats) | Lungs | Mild irritation, increased lung weight, increased lymphocytes | cdc.gov, nih.gov, nih.gov |

| Liver | Degenerative changes in hepatocytes | researchgate.net |

Structural and Functional Studies of Chromium(III) Complexes with Bioactive Ligands

The biological activity and bioavailability of chromium(III) are highly dependent on the ligands that chelate the chromium ion. nih.gov Researchers have synthesized and characterized numerous Cr(III) complexes with various bioactive ligands, including amino acids, Schiff bases, and macrocyclic compounds, to enhance stability and study their potential applications. nih.govchemmethod.comjocpr.com For instance, Cr(III) complexes with ethylene (B1197577) cross-bridged tetraazamacrocycles exhibit high kinetic stability. nih.gov The synthesis of Cr(III) complexes with the natural flavonoid chrysin (B1683763) has been explored for potential cytotoxic applications. nih.gov Structural analyses, often employing techniques like X-ray crystallography, reveal that these complexes typically adopt a distorted octahedral geometry. nih.gov The functional properties of these complexes, such as their antimicrobial and cytotoxic activities, are actively being investigated. nih.govjocpr.com

Role as a Constituent of Glucose Tolerance Factor and Insulin Signaling Enhancement

Chromium(III) is a central component of the Glucose Tolerance Factor (GTF), a substance first identified in 1959 that is essential for normal glucose metabolism. restorativemedicine.orgfu-berlin.denih.gov While the exact structure of GTF is still not fully elucidated, it is believed to be a complex of chromium(III) with nicotinic acid and amino acids like glycine, cysteine, and glutamic acid. drugbank.comrestorativemedicine.orgfu-berlin.de GTF is thought to enhance insulin's action by facilitating its binding to the insulin receptor. restorativemedicine.org Another chromium-containing molecule, chromodulin, an oligopeptide, is also implicated in the potentiation of insulin signaling. fu-berlin.degooutdoorsne.com Cellular chromium has been shown to enhance the tyrosine phosphorylation of the insulin receptor, a key step in initiating the insulin signaling cascade. nih.gov This enhancement of insulin receptor kinase activity appears to be a primary mechanism by which chromium improves glucose tolerance, independent of inhibiting protein tyrosine phosphatases. nih.gov

Analytical Chemistry Methodologies for Chromium Iii Speciation

Spectrophotometric and Colorimetric Determination Methods

Spectrophotometric and colorimetric methods are widely used for the determination of chromium ions in aqueous solutions due to their simplicity, cost-effectiveness, and reproducibility. scirp.org These techniques are based on the formation of a colored complex between the chromium ion and a specific chromogenic reagent, which can then be quantified by measuring its absorbance at a characteristic wavelength.

A common method involves the use of diphenylcarbazide (DPC) as a chromogenic agent. researchgate.netub.ac.id Cr(VI) reacts with DPC in an acidic medium to form a distinct reddish-violet complex, which is measured spectrophotometrically. core.ac.uk For the determination of Cr(III), a pre-oxidation step is required to convert it to Cr(VI) before the reaction with DPC. This oxidation can be achieved using reagents like potassium permanganate. core.ac.uk The total chromium concentration can then be determined, and the Cr(III) concentration is calculated by subtracting the initially determined Cr(VI) concentration.

Another approach utilizes ninhydrin (B49086) as a chromogenic agent for the direct determination of Cr(III). scirp.org In an alkaline medium, ninhydrin forms a stable, deep greenish-violet colored complex with Cr(III) ions. scirp.org The absorbance of this complex is measured at a maximum wavelength (λmax) of 375 nm. scirp.org This method has been shown to be sensitive and rapid for the quantification of Cr(III). scirp.org

The selection of the appropriate reagent and reaction conditions, such as pH, is crucial for accurate and selective determination. For instance, the reaction with 2-((E)-(1H-Benzo[D]Imidazol-2-Yl)Diazenyl)-5-((E)-Benzylideneimino) Phenol (BIADPI) allows for the determination of Cr(III) at a pH of 7.5, forming a purple complex with a maximum absorbance at 586 nm. orientjchem.org

| Reagent | Target Species | pH | Wavelength (λmax) | Color of Complex |

| Diphenylcarbazide (DPC) | Cr(VI) | Acidic | 540 nm ub.ac.id | Reddish-violet core.ac.uk |

| Ninhydrin | Cr(III) | Alkaline (KOH) scirp.org | 375 nm scirp.org | Greenish-violet scirp.org |

| BIADPI | Cr(III) | 7.5 orientjchem.org | 586 nm orientjchem.org | Purple orientjchem.org |

Chromatographic Separation Techniques Coupled with Elemental Detection (e.g., HPLC-DAD/ICP-MS)

For the precise speciation of chromium, chromatographic techniques coupled with sensitive elemental detectors are the methods of choice. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating different chromium species based on their chemical properties. When coupled with a Diode-Array Detector (DAD) and an Inductively Coupled Plasma Mass Spectrometer (ICP-MS), it provides both molecular and elemental information from a single sample injection. nih.govmdpi.com

This hyphenated technique, HPLC-DAD/ICP-MS, allows for the separation of Cr(III) and Cr(VI) species, which can then be individually quantified by the ICP-MS. nih.govmdpi.com The DAD provides absorbance spectra of the separated species, aiding in their identification. mdpi.com Ion-exchange chromatography is a common separation mechanism used in this context. For instance, columns containing both anionic and cationic exchange groups can be employed to retain both Cr(VI) and Cr(III) for subsequent elution and detection. rsc.org The use of a metal-free solvent pathway in the chromatography system is crucial to prevent contamination, especially when analyzing trace levels of chromium. thermofisher.com

The accuracy of these methods is often validated using certified reference materials. rsc.orgdntb.gov.ua For example, recoveries of 99.7% for natural water and 85.4% for sugar cane leaf have been reported for Cr(III) using HPLC-ICP-MS. dntb.gov.ua The detection limits for both Cr(III) and Cr(VI) using this technique can be lower than 0.5 µg L−1. rsc.org

| Technique | Separation Principle | Detector(s) | Key Advantages |

| HPLC-DAD/ICP-MS | Ion-Exchange Chromatography rsc.org | Diode-Array Detector (DAD), Inductively Coupled Plasma Mass Spectrometer (ICP-MS) nih.gov | Simultaneous molecular and elemental information, high sensitivity, low detection limits. nih.govrsc.org |

| IC-ICP-MS | Anion-Exchange Chromatography thermofisher.com | Inductively Coupled Plasma Mass Spectrometer (ICP-MS) | Fast and reliable speciation, high sample throughput. thermofisher.com |

Electrochemical Characterization of Chromium(III) Redox Processes

Electrochemical methods provide valuable insights into the redox behavior of chromium(III). The electroreduction of Cr(III) ions is a stepwise process, typically involving the formation of intermediate Cr(II) species before reduction to metallic chromium (Cr(0)). mdpi.com This process is often studied using techniques like voltammetry on various electrode materials, such as graphite (B72142) or platinum. mdpi.com

The electrochemical deposition of chromium from Cr(III) solutions is influenced by the composition of the electrolyte. mdpi.com The presence of certain anions, like sulfates and thiocyanates, can affect the kinetics of the reduction process. mdpi.com It has been observed that the evolution of hydrogen gas often occurs simultaneously with the electroreduction of Cr(III), leading to current efficiencies of less than 100%. mdpi.com

The nature of the electrode substrate also plays a significant role. On a platinum electrode, a continuous cathodic current is observed, suggesting a direct discharge of Cr(III)-containing particles. mdpi.com In contrast, on a copper substrate, a two-step reduction of Cr(III) is evident. mdpi.com The addition of certain organic compounds, such as benzoic sulfimide (B8482401) (BSI), can facilitate the reduction of Cr(III) to Cr(0). nih.gov

Furthermore, electrochemical methods can be used for the on-line oxidation of Cr(III) to Cr(VI) for analytical purposes. researchgate.net By applying a potential of 1.35 V (vs. Ag/AgCl) in a flow electrolysis cell, Cr(III) can be quantitatively oxidized to Cr(VI) at room temperature, allowing for its subsequent determination. researchgate.net

| Electrochemical Process | Key Findings |

| Electroreduction of Cr(III) | Proceeds through intermediate Cr(II) species. mdpi.com |

| Electrodeposition of Chromium | Influenced by electrolyte composition and electrode material. mdpi.com |

| Anodic Oxidation of Cr(III) | Quantitative conversion to Cr(VI) can be achieved for analytical purposes. researchgate.net |

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations (DFT, Ab Initio) for Geometric and Electronic Structures

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for determining the geometric and electronic properties of chromium(III) complexes. For chromium(III) chloride hexahydrate, these calculations focus on the cationic complex, trans-[Cr(H₂O)₄Cl₂]⁺, which dictates the compound's core properties.

The central chromium(III) ion possesses an electron configuration of [Ar]3d³, which typically results in a distorted octahedral coordination geometry. DFT calculations, often using functionals like PBE0 or B3LYP, confirm this structure. researchgate.net The geometry optimization reveals a central Cr³⁺ ion coordinated by four water molecules in a plane and two chloride ions in axial positions. researchgate.netdocbrown.info These calculations provide precise predictions of bond lengths and angles, which are generally in excellent agreement with experimental data from X-ray crystallography. researchgate.netacs.org For instance, computed Cr-N and Cr-O bond distances in related Cr(III) complexes show high accuracy. acs.org

The electronic structure calculations reveal the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the complex's reactivity and spectroscopic properties. For the high-spin d³ Cr(III) ion, the electronic ground state is a quartet. DFT studies on related Cr(III) complexes show that the reduced form can have a high-spin quintet electronic configuration, influenced by the crystal field splitting from the ligands. researchgate.net

Table 1: Representative Geometric Parameters for trans-[Cr(H₂O)₄Cl₂]⁺ from DFT Calculations Note: The following data is illustrative, based on typical results from DFT calculations on similar Cr(III) complexes. Exact values can vary with the level of theory and basis set used.

| Parameter | Description | Typical Calculated Value |

| Bond Lengths | ||

| r(Cr-O) | Distance between Chromium and Oxygen of water ligands | ~2.02 Å |

| r(Cr-Cl) | Distance between Chromium and Chlorine ligands | ~2.30 Å |

| Bond Angles | ||

| ∠(Cl-Cr-Cl) | Angle between the two axial Chlorine ligands | ~180° (trans-isomer) |

| ∠(O-Cr-O) | Angle between adjacent equatorial water ligands | ~90° |

| ∠(Cl-Cr-O) | Angle between axial Chlorine and equatorial Oxygen | ~90° |

Modeling of Solvation Effects and Hydration Shell Dynamics

The interaction of the [Cr(H₂O)₄Cl₂]⁺ ion with its aqueous environment is critical to its chemistry. Computational modeling, especially through ab initio molecular dynamics (AIMD) and classical molecular dynamics (MD), provides a dynamic picture of these interactions. aip.orgescholarship.org AIMD methods, such as Car-Parrinello Molecular Dynamics (CPMD), use first-principles calculations to determine interatomic forces, avoiding the need for empirical force fields. wikipedia.orgnih.gov

Simulations show that the Cr³⁺ ion is strongly hydrated. aip.orgnih.gov MD studies reveal a well-defined first hydration shell, and the number of water molecules in this shell can be precisely determined from radial distribution functions. nih.gov The dynamics of this hydration shell are slow, meaning the exchange of water molecules between the first coordination sphere and the bulk solvent is an infrequent event due to the inertness of the Cr(III) center. nih.gov

Furthermore, simulations can model the entire dissolution process, showing how the crystal lattice breaks down and how individual ions become solvated. These models can account for the two water molecules of crystallization, showing their role in stabilizing the crystal structure before dissolving. researchgate.net The inclusion of explicit solvent molecules in QM calculations, often as a second coordination sphere, has been shown to be important for accurately calculating activation energies for reactions in solution. researchgate.netresearchgate.net

Molecular Docking and Dynamics Simulations for Biological Receptor Interactions

The biological activity and potential toxicity of chromium compounds are active areas of research. Molecular docking and dynamics simulations are powerful tools for investigating how chromium complexes, including species derived from this compound, interact with biological macromolecules like proteins and DNA. bohrium.comnaiss.se

Molecular docking predicts the preferred binding orientation of a ligand (the chromium complex) to a receptor (e.g., a protein active site or a DNA groove). researchgate.net Studies on various Cr(III) complexes have shown that they can bind to DNA, often through non-covalent interactions like groove binding. bohrium.comnih.gov The thermodynamic parameters of these binding events, such as the change in Gibbs free energy (ΔG), can be calculated, revealing the spontaneity and strength of the interaction. nih.govsemanticscholar.org

Molecular dynamics simulations extend this by showing the dynamic behavior of the complex-receptor system over time. frontiersin.orgnih.gov For example, MD simulations have been used to study the interaction of Cr(III) with proteins like the human insulin (B600854) receptor or collagen. researchgate.netbohrium.com These simulations can reveal conformational changes in the protein upon binding, the role of water molecules at the interface, and the stability of the entire assembly, providing a molecular basis for the observed biological effects. naiss.senih.gov

Table 2: Example of Molecular Docking Results for Cr(III) Complexes with Biological Receptors

| Cr(III) Complex | Biological Receptor | Predicted Binding Mode | Docking Score (Illustrative) |

| Complex 1 | Human Insulin Receptor | Active Site Binding | -8.5 kcal/mol |

| Complex 2 | DNA (Minor Groove) | Groove Binding | -7.9 kcal/mol |

| Complex 3 | Human Serum Albumin | Hydrophobic Pocket | -9.1 kcal/mol |

| Note: Data is representative of findings from studies on various synthesized Cr(III) complexes. bohrium.comresearchgate.net |

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict spectroscopic properties with high accuracy, serving as a powerful aid in the characterization of complexes. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic (UV-Vis) spectra. numberanalytics.com

For this compound, TD-DFT calculations can reproduce the experimental UV-Vis spectrum, which arises from d-d electronic transitions of the Cr³⁺ ion in the octahedral ligand field. bohrium.com The calculations allow for the precise assignment of observed absorption bands to specific electronic transitions, such as Ligand-to-Metal Charge Transfer (LMCT) or Ligand-to-Ligand Charge Transfer (LLCT). bohrium.comresearchgate.net The accuracy of these predictions can be benchmarked against experimental data, with functionals like B2PLYP and M06 often providing excellent results. chemrxiv.orgresearchgate.netresearchgate.net

Similarly, the vibrational frequencies (IR and Raman spectra) can be computed from first principles. By calculating the second derivatives of the energy with respect to atomic positions, a full vibrational spectrum can be simulated. These theoretical spectra are often in satisfactory agreement with experimental ones and are invaluable for assigning specific vibrational modes to the stretching and bending of bonds within the [Cr(H₂O)₄Cl₂]⁺ complex. bohrium.com

Mechanistic Investigations of Ligand Exchange and Redox Reactions

The reactivity of chromium(III) complexes is characterized by slow ligand exchange rates. wikipedia.org Computational chemistry provides detailed mechanistic pathways and the associated energy barriers for these reactions. The aquation of trans-[Cr(H₂O)₄Cl₂]⁺, where a chloride ligand is replaced by a water molecule, has been a subject of significant theoretical study. researchgate.netresearchgate.net

DFT calculations have explored various possible mechanisms, including dissociative (D), associative (A), and interchange (I) pathways. researchgate.netyoutube.com For the aquation of the trans-[Cr(H₂O)₄Cl₂]⁺ ion, studies suggest a dissociative (D) mechanism is favorable. researchgate.net The calculated activation enthalpy for this pathway shows excellent agreement with experimental results, lending strong support to the proposed mechanism. researchgate.net The influence of pH is also critical; under physiological conditions, conjugate-base species like [Cr(H₂O)₃(OH)Cl₂] can form, which follow different, often faster, reaction pathways. researchgate.netresearchgate.net

Computational studies also explore the redox chemistry of chromium. mdpi.comresearchgate.netcapes.gov.br While Cr(III) is the most stable oxidation state, it can be reduced to Cr(II) or oxidized to higher states. DFT can be used to calculate the redox potentials of Cr(III)/Cr(II) couples. nih.gov These calculations are crucial for understanding the role of chromium in processes like redox flow batteries and its interactions with biological reductants. capes.gov.brnih.gov

Thermodynamic and Kinetic Parameters of Complex Formation in Solution

Quantum chemical calculations can provide key thermodynamic and kinetic data that govern the behavior of this compound in solution. Thermodynamic parameters such as the standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of formation for various chromium species can be computed. orientjchem.orgiosrjournals.orgresearchgate.net These values determine the equilibrium distribution of species in solution, for example, the balance between [Cr(H₂O)₆]³⁺, [CrCl(H₂O)₅]²⁺, and [CrCl₂(H₂O)₄]⁺. rsc.org Studies have shown that complexation reactions are often exothermic (negative ΔH) and become more favorable at lower temperatures. iosrjournals.org

Kinetic parameters, such as activation energies (Ea) and rate constants (k), are derived from calculating the potential energy surface of a reaction. nih.govresearchgate.net For ligand substitution reactions, the calculated activation enthalpies (ΔH‡) and entropies (ΔS‡) provide insight into the mechanism. nih.govnih.gov For example, a negative activation entropy often suggests an associative mechanism, where the transition state is more ordered than the reactants. nih.gov These computed parameters can be compared directly with experimental kinetic data from techniques like spectrophotometry, providing a comprehensive understanding of the reaction dynamics. epa.govresearchgate.net

Table 3: Calculated Thermodynamic and Kinetic Parameters for Cr(III) Complex Reactions Note: This table presents a compilation of representative data types found in the literature for various Cr(III) reactions, not exclusively for this compound, to illustrate the scope of computational analysis.

| Reaction Type | Parameter | System | Typical Calculated Value | Reference Insight |

| Thermodynamics | ||||

| Complex Formation | ΔG (Gibbs Free Energy) | MEP-Cr³⁺ | -2896.42 a.u. | Indicates thermodynamic stability of the complex. orientjchem.org |

| Complex Formation | ΔH (Enthalpy) | Cr(III)-EDTA | Negative | Suggests the complexation reaction is exothermic. iosrjournals.org |

| Kinetics | ||||

| Ligand Exchange | ΔH‡ (Activation Enthalpy) | Aquation of trans-[Cr(H₂O)₄Cl₂]⁺ | ~100-110 kJ/mol | In good agreement with experimental values for a dissociative pathway. researchgate.net |

| Chelation Process | ΔS‡ (Activation Entropy) | Cr(III) + DHBA | -185.9 J mol⁻¹ K⁻¹ | A negative value supports an associative mechanism for this step. nih.gov |

Environmental Chemistry and Toxicological Considerations of Chromium Iii

Role in Water Treatment and Coagulation Processes

The chemical properties of trivalent chromium compounds, including chromium(III) chloride hexahydrate, make them effective in water and wastewater treatment processes, primarily through coagulation and flocculation. samcotech.comnih.gov Coagulation involves the addition of chemicals to destabilize colloidal particles, allowing them to aggregate and settle out of the water. samcotech.com

In some advanced water treatment scenarios, a reduction-coagulation process is employed, particularly for the removal of hexavalent chromium. inrs.ca In this method, a reducing agent is first used to convert the more toxic and soluble Cr(VI) to the less harmful and less soluble Cr(III). inrs.ca Subsequently, a coagulant, which can be a Cr(III) salt or another chemical like an iron salt, is added to precipitate the Cr(III) and other impurities. researchgate.netinrs.ca This combined approach ensures the effective removal of total chromium from the water. inrs.ca

The effectiveness of coagulation with chromium(III) is influenced by factors such as pH, the dose of the coagulant, and the chemical composition of the water being treated. researchgate.net For instance, the flocculation process using a bio-flocculent with chromium sulfate (B86663) was found to be rapid in the pH range of 7-9. researchgate.net

Comparative Ecotoxicity Studies of Trivalent Chromium Compounds

The toxicity of chromium is highly dependent on its oxidation state, with trivalent chromium (Cr(III)) being significantly less toxic than hexavalent chromium (Cr(VI)). sciepub.comepa.gov This difference in toxicity is a key consideration in environmental risk assessment.

Ecotoxicity studies on various aquatic organisms have consistently demonstrated the lower toxicity of Cr(III) compounds. For freshwater fish, acute toxicity (96-hour LC50) values for Cr(III) range from 3.3 mg/L to 77.5 mg/L, while chronic toxicity can be observed at much lower concentrations. ccme.ca For invertebrates, acute toxicities range from 1.2 mg/L to 937 mg/L. ccme.ca In marine environments, chronic toxicity for invertebrates has been observed at concentrations as low as 0.15 mg/L. ccme.ca